2-ethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide
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Overview
Description
2-Ethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide is a chemical compound belonging to the class of triazolothiadiazole derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibition properties[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo [3,4-b] 1,3 ....
Mechanism of Action
Target of Action
The primary targets of 2-ethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide are likely to be enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes play crucial roles in various biological processes, including metabolism, signal transduction, and homeostasis.
Mode of Action
The compound interacts with its targets through specific interactions facilitated by its hydrogen bond accepting and donating characteristics . For instance, in the case of aromatase inhibitors, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme .
Biochemical Pathways
The compound affects various biochemical pathways due to its diverse pharmacological activities. For instance, it can inhibit the activity of enzymes like carbonic anhydrase and cholinesterase, thereby affecting the related biochemical pathways . It also exhibits antimicrobial, anticancer, analgesic, anti-inflammatory, antioxidant, and antiviral activities .
Result of Action
The molecular and cellular effects of the compound’s action are diverse due to its wide range of pharmacological activities. For instance, it exhibits anticancer activity by inhibiting enzymes like PARP-1 and EGFR, inducing apoptosis in cancer cells . It also upregulates genes like P53, Bax, caspase-3, caspase-8, and caspase-9, while downregulating the Bcl2 level .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the pH of the medium can affect the activity of the compound, especially if it is used against urease-positive microorganisms
Biochemical Analysis
Biochemical Properties
It is known that triazolothiadiazines can interact with various enzymes and proteins . For instance, they have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . The nature of these interactions is likely due to the ability of the triazolothiadiazine core to form specific interactions with different target receptors .
Cellular Effects
Triazolothiadiazines have been found to exhibit significant antifungal activities . They also exhibit potent urease inhibitory activities against Cryptococcus neoformans and Proteus mirabilis, which suggests that they may influence cell signaling pathways and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . For instance, triazolothiadiazines have been found to inhibit various enzymes, suggesting that they may bind to these enzymes and inhibit their activity .
Temporal Effects in Laboratory Settings
It is known that triazolothiadiazines are very thermostable , which suggests that this compound may also be stable and not degrade over time.
Dosage Effects in Animal Models
It is known that triazolothiadiazines exhibit potent urease inhibitory activities against Cryptococcus neoformans and Proteus mirabilis , suggesting that they may have similar effects in animal models.
Metabolic Pathways
It is known that triazolothiadiazines can inhibit various enzymes , suggesting that they may be involved in various metabolic pathways.
Transport and Distribution
It is known that triazolothiadiazines can interact with various enzymes and proteins , suggesting that they may be transported and distributed within cells and tissues through these interactions.
Subcellular Localization
It is known that triazolothiadiazines can interact with various enzymes and proteins , suggesting that they may be localized to specific compartments or organelles within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide typically involves the reaction of 5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-ylamine with ethyl chloroacetate in the presence of a base such as triethylamine[_{{{CITATION{{{1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo [3,4-b] 1,3 .... The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature[{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo [3,4-b] 1,3 ....
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with rigorous quality control measures in place to ensure consistency[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo [3,4-b] 1,3 ....
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo [3,4-b] 1,3 ....
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-ethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide is studied for its potential antimicrobial and anticancer properties[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo [3,4-b] 1,3 .... It has shown promise in inhibiting the growth of various microorganisms and cancer cells.
Medicine: In the medical field, this compound is explored for its therapeutic potential. Its anti-inflammatory and analgesic properties make it a candidate for the development of new pain-relief medications.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of various commercial products.
Comparison with Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole derivatives: These compounds share a similar triazolothiadiazole core structure and exhibit similar pharmacological properties[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo [3,4-b] 1,3 ....
Substituted 1,3,5-Triazine Heterocycles: These compounds also contain heterocyclic structures and are used in similar applications.
Uniqueness: 2-Ethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide stands out due to its specific ethoxy group, which influences its reactivity and biological activity. This modification enhances its solubility and bioavailability, making it more effective in certain applications compared to its analogs.
Properties
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-ethoxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2S/c1-2-14-5-6(13)9-7-10-11-8-12(7)3-4-15-8/h2-5H2,1H3,(H,9,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLIWTYOLVDHQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=NN=C2N1CCS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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